N'-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-16(17(25)22-15-5-2-1-3-6-15)21-13-14-7-11-23(12-8-14)18-19-9-4-10-20-18/h1-6,9-10,14H,7-8,11-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPGDAIWMIVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a pyrimidine compound under controlled conditions. The reaction is often catalyzed by magnesium oxide nanoparticles, which enhance the yield and purity of the product . The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions usually require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Neurological Disorders
N'-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide has been investigated for its effects on muscarinic receptors, particularly M4 receptors, which play a critical role in cognitive functions. The compound acts as an antagonist, potentially providing therapeutic benefits for conditions such as schizophrenia and Alzheimer's disease.
Case Study : A study published in a patent document (WO2017079641A1) highlighted the compound's efficacy in modulating M4 receptors, suggesting its potential use in treating neurological diseases. The study demonstrated that derivatives of this compound exhibited significant binding affinity to M4 receptors, indicating their potential as therapeutic agents for cognitive enhancement and neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine or pyrimidine moieties can significantly impact receptor binding affinity and selectivity.
SAR Insights
- Pyrimidine Substitution : Variations in the pyrimidine ring can enhance receptor selectivity.
- Piperidine Modifications : Altering substituents on the piperidine ring may improve bioavailability and reduce side effects.
Mechanism of Action
The mechanism by which N’-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
Ethanediamide vs. Propionamide/Sulfonamide Derivatives
- N-Phenyl-N-(piperidin-4-yl)propionamide Derivatives (e.g., compounds in ): These feature a single amide bond (propionamide), which may reduce polarity and hydrogen-bonding capacity compared to ethanediamide. Such compounds are often associated with opioid receptor modulation due to structural similarities to fentanyl derivatives .
- W-18 and W-15 (): These sulfonamide-containing analogs exhibit distinct electronic profiles due to the sulfonyl group, which is more electron-withdrawing than amides. W-18’s nitro group further enhances electrophilicity, likely altering target selectivity compared to the ethanediamide-based target compound .
Piperidine Substituents
- Target Compound : The piperidin-4-ylmethyl group substituted with pyrimidin-2-yl provides a planar aromatic system for π-π interactions.
- DMPI and CDFII (): These indole-piperidine hybrids feature bulky 2,3-dimethylbenzyl groups, likely favoring hydrophobic binding pockets in bacterial targets (e.g., MRSA synergists) .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s pyrimidine and ethanediamide groups increase hydrogen-bond acceptors, improving solubility relative to W-18 but reducing lipophilicity compared to benzyl-substituted analogs.
- Methylsulfanyl groups () enhance membrane permeability but may increase oxidative metabolic degradation .
Biological Activity
N'-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with piperidine moieties have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. A notable study found that a related piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a superior efficacy compared to standard chemotherapeutics like bleomycin .
2. Cholinesterase Inhibition
The compound has been studied for its potential as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Structure-activity relationship (SAR) studies highlight that compounds with an N-benzyl moiety exhibit enhanced inhibition of cholinesterase enzymes, suggesting that modifications in the piperidine structure can lead to improved therapeutic profiles .
3. Antimicrobial Activity
Some derivatives of piperidine have demonstrated antimicrobial properties. The biological evaluation of related Schiff bases showed significant antibacterial activity against Staphylococcus aureus and other pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key virulence factors .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : By inhibiting cholinesterase and other enzymes, the compound can modulate neurotransmitter levels, potentially improving cognitive function in neurodegenerative conditions.
- Cellular Pathways : Induction of apoptosis in cancer cells suggests activation of intrinsic apoptotic pathways, possibly through mitochondrial dysfunction or activation of caspases.
Case Study 1: Anticancer Efficacy
A research study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| FaDu (Hypopharyngeal) | 12 | Bleomycin | 15 |
| K562 (Leukemia) | 10 | Doxorubicin | 14 |
Case Study 2: Neuroprotective Effects
In a model for Alzheimer's disease, this compound was administered to mice genetically predisposed to neurodegeneration. The results showed improved cognitive function and reduced amyloid plaque formation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
